molecular formula C21H20Cl2N4O4S2 B2540423 2,5-dichloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 887209-35-0

2,5-dichloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2540423
CAS RN: 887209-35-0
M. Wt: 527.44
InChI Key: SSVGBSDXWXYXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H20Cl2N4O4S2 and its molecular weight is 527.44. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds containing thiadiazole and benzamide scaffolds, similar to the mentioned chemical, have been synthesized and evaluated for their anticancer activity. For instance, a study conducted by Tiwari et al. (2017) on Schiff’s bases containing thiadiazole and benzamide groups demonstrated promising anticancer properties against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. These compounds underwent facile synthesis and showed comparable GI50 values to the standard drug Adriamycin, indicating their potential as anticancer agents. Additionally, a molecular docking study predicted their probable mechanism of action, and ADMET properties predicted good oral drug-like behavior (Tiwari et al., 2017).

Antimicrobial and Anti-inflammatory Agents

Novel heterocyclic compounds derived from similar chemical structures have been synthesized with significant antimicrobial and anti-inflammatory activities. Abu‐Hashem et al. (2020) developed compounds that exhibited high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with sodium diclofenac, a standard drug. These findings underscore the potential of such compounds in developing new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Corrosion Inhibition

The structural analogs of the specified chemical have also found applications in corrosion inhibition. Hu et al. (2016) synthesized benzothiazole derivatives that demonstrated excellent corrosion inhibiting effects against steel in acidic solutions. These compounds provided stability and high inhibition efficiencies, indicating their potential use as corrosion inhibitors in industrial applications (Hu et al., 2016).

Nematocidal Activity

Research into novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups revealed significant nematocidal activities. Liu et al. (2022) identified compounds that showed good activity against Bursaphelenchus xylophilus, a nematode causing pine wilt disease. These compounds represent promising leads for developing new nematicides (Liu et al., 2022).

properties

IUPAC Name

2,5-dichloro-N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O4S2/c1-30-16-6-3-12(9-17(16)31-2)7-8-24-18(28)11-32-21-27-26-20(33-21)25-19(29)14-10-13(22)4-5-15(14)23/h3-6,9-10H,7-8,11H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVGBSDXWXYXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.